Comparative Inhibitory Potency of SB290157 vs. JR14a in Primary Human Mast Cell Degranulation Assay
SB290157 exhibits nanomolar inhibitory potency against C3a-induced mast cell degranulation but is significantly less potent than the more recently developed analog JR14a [1]. While JR14a demonstrates an IC50 of 8 nM for inhibiting β-hexosaminidase release from LAD2 human mast cells, SB290157 shows an IC50 of 540 nM in the same assay [1]. This quantifiable difference highlights why SB290157 is the established standard for historical comparisons, whereas JR14a may be preferred for studies requiring maximal in vitro potency.
| Evidence Dimension | Inhibition of C3a-induced β-hexosaminidase release |
|---|---|
| Target Compound Data | IC50 = 540 nM |
| Comparator Or Baseline | JR14a (IC50 = 8 nM) |
| Quantified Difference | JR14a is ~67.5-fold more potent |
| Conditions | LAD2 human mast cell line |
Why This Matters
This direct comparison allows researchers to contextualize SB290157's efficacy against a next-generation analog, ensuring appropriate interpretation of legacy data and informed selection for new studies.
- [1] Reid, R. C., et al. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 2020, 63(2): 529-541. View Source
